molecular formula C11H16N2O B12346716 4-tert-Butylbenzamidoxime

4-tert-Butylbenzamidoxime

Cat. No.: B12346716
M. Wt: 192.26 g/mol
InChI Key: QUCZBZUPJKDIRP-UHFFFAOYSA-N
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Description

4-tert-Butylbenzamidoxime is an organic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to an amidoxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylbenzamidoxime typically involves the reaction of 4-tert-butylbenzonitrile with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely involve optimized reaction conditions to maximize yield and purity, along with efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amidoxime group to an amine.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzamidoxime derivatives.

Scientific Research Applications

4-tert-Butylbenzamidoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzamidoxime involves its interaction with specific molecular targets, such as enzymes and proteins. The amidoxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzonitrile: A precursor in the synthesis of 4-tert-Butylbenzamidoxime.

    4-tert-Butylbenzamide: Similar structure but lacks the amidoxime group.

    Benzamidoxime: Lacks the tert-butyl group, offering different reactivity and properties.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the amidoxime functional group. This combination imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-tert-butyl-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13)

InChI Key

QUCZBZUPJKDIRP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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